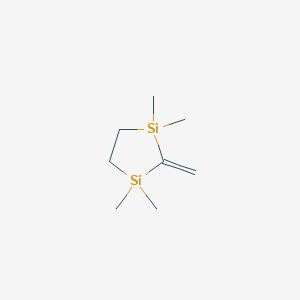
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane is an organosilicon compound with a unique structure featuring two silicon atoms bonded to a methylene group and four methyl groups
準備方法
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane can be synthesized through the hydrolysis of vinyldimethylmethoxysilane, followed by a series of condensation reactions . The reaction typically involves the use of a catalyst such as platinum or palladium to facilitate the formation of the disilolane structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrolysis and condensation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in the presence of catalysts such as platinum or palladium.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Catalysts like platinum or palladium are used in reduction reactions.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Various substituted organosilicon compounds.
科学的研究の応用
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a homogeneous catalyst.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone polymers and resins.
作用機序
The mechanism of action of 1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane involves its ability to act as a reducing agent and participate in hydrosilylation reactions. The compound’s electrophilic nature allows it to interact with various substrates, facilitating the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Similar structure but with vinyl groups instead of a methylene group.
1,1,3,3-Tetramethyl-1,3-divinyldisilazane: Contains nitrogen in the structure, used in different applications.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: Contains phenyl groups, used as a starting material for various syntheses.
Uniqueness
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to act as a reducing agent and participate in hydrosilylation reactions sets it apart from other similar compounds.
特性
CAS番号 |
70284-70-7 |
|---|---|
分子式 |
C8H18Si2 |
分子量 |
170.40 g/mol |
IUPAC名 |
1,1,3,3-tetramethyl-2-methylidene-1,3-disilolane |
InChI |
InChI=1S/C8H18Si2/c1-8-9(2,3)6-7-10(8,4)5/h1,6-7H2,2-5H3 |
InChIキー |
CFJNZRPCBYOVQX-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CC[Si](C1=C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B14471836.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)
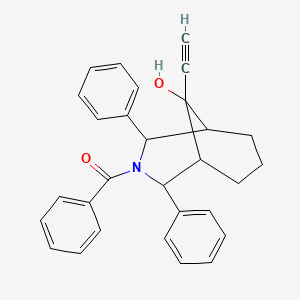
![N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14471847.png)
![[(2-Phenylpropyl)selanyl]benzene](/img/structure/B14471863.png)
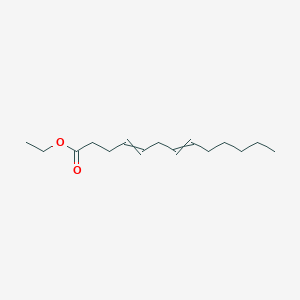
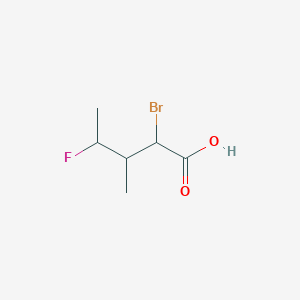
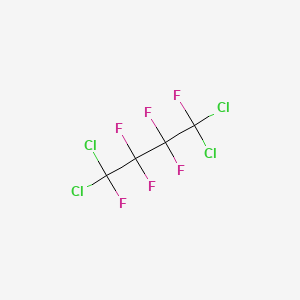
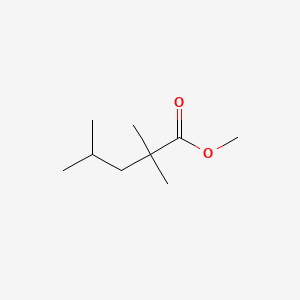
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
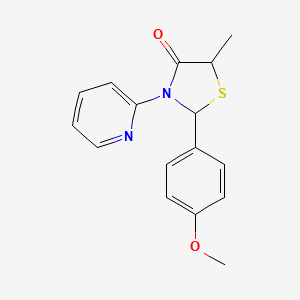
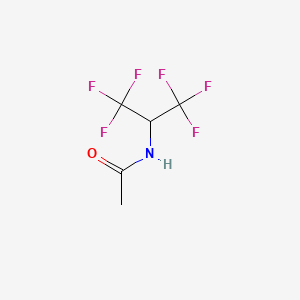
![4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14471907.png)

